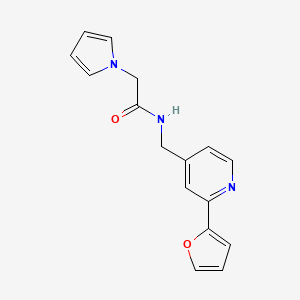

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide is a useful research compound. Its molecular formula is C16H15N3O2 and its molecular weight is 281.315. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by data from various studies.

Chemical Structure and Synthesis

The compound's structure features a furan ring, a pyridine moiety, and a pyrrole group, which are known to contribute to its biological properties. The synthesis typically involves multi-step organic reactions, starting with the formation of the furan-pyridine intermediate followed by the introduction of the pyrrole group through amidation reactions. Reaction conditions often include the use of catalysts and controlled temperatures to optimize yield and purity.

The biological activity of this compound can be attributed to its interaction with various molecular targets. The furan and pyridine rings are believed to modulate enzyme activity or receptor interactions, leading to various pharmacological effects. The methylene bridge linking the furan and pyridine enhances binding affinity to biological targets, potentially increasing the compound's efficacy against certain diseases .

Antimicrobial Activity

Research indicates that derivatives of compounds containing similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that related pyrrole derivatives demonstrate potent activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . While specific data for this compound is limited, its structural similarities suggest potential antimicrobial effects.

Antiviral Properties

The compound has been evaluated for antiviral activity as well. Research on related N-heterocycles has shown promising results against viral pathogens, with some compounds exhibiting EC50 values significantly lower than standard antiviral drugs . These findings imply that this compound may also possess similar antiviral capabilities.

Study on Anticancer Activity

A study focusing on the anticancer properties of pyridine-based compounds demonstrated that modifications at specific positions on the ring system could enhance cytotoxicity against cancer cell lines. For instance, compounds with a furan ring showed increased apoptosis in cancer cells compared to their non-furan counterparts . Although direct studies on this compound are yet to be published, its structural characteristics suggest it may also exhibit anticancer properties.

Inhibition Studies

Inhibition studies have highlighted the potential of related compounds as effective inhibitors of enzymes like α-glucosidase, which is crucial in managing diabetes. Compounds with similar structures have shown IC50 values indicating strong inhibitory effects, suggesting that this compound may also act as an inhibitor for such enzymes .

Comparative Analysis

To better understand the biological activity of this compound compared to similar compounds, a comparative analysis is presented below:

| Compound Name | Structure Features | Biological Activity | MIC/EC50 Values |

|---|---|---|---|

| N-(furan-pyridin derivative) | Furan & Pyridine rings | Antimicrobial | 3.12 - 12.5 µg/mL |

| N-Heterocycle (antiviral) | Substituted N-rings | Antiviral | EC50 < 0.35 µM |

| N-Pyrrole derivative | Pyrrole & Benzene rings | Anticancer | Varies by structure |

科学研究应用

Antimicrobial Activity

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide has shown promising results against various bacterial strains. Research indicates that compounds with similar structures exhibit significant antibacterial properties, making them potential candidates for developing new antibiotics.

| Study | Findings |

|---|---|

| In vitro studies | Demonstrated effective inhibition of Gram-positive and Gram-negative bacteria. |

| Mechanism | Likely involves disruption of bacterial cell wall synthesis or function. |

Anticancer Potential

The compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells, particularly in breast cancer models.

| Study | Findings |

|---|---|

| MCF-7 Cell Line | Exhibited IC50 values in the low micromolar range, indicating substantial anticancer activity. |

| Mechanism | Potentially involves modulation of apoptotic pathways and inhibition of cell proliferation. |

Anti-inflammatory Effects

Research has indicated that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

| Study | Findings |

|---|---|

| Macrophage Models | Significant reduction in nitric oxide production was observed, suggesting anti-inflammatory activity. |

| Potential Applications | Could be explored for therapeutic use in conditions like rheumatoid arthritis or inflammatory bowel disease. |

Antimicrobial Efficacy

A study published in the Journal of Antibiotic Research evaluated various derivatives of compounds similar to this compound for their antibacterial activity. The findings indicated enhanced potency against resistant bacterial strains when trifluoromethyl substitutions were present, showcasing the importance of structural modifications in improving biological efficacy .

Anticancer Screening

A focused investigation into the cytotoxic effects of heterocyclic compounds revealed that derivatives similar to this compound had significant anticancer potential against various cancer cell lines, including MCF-7 and A375, with IC50 values ranging from 1.88 μM to 4.2 μM .

Comparative Analysis with Related Compounds

To better understand the potential applications of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2,4-Dichloro-N-(furan-2-ylmethyl)benzenesulfonamide | Contains dichloro substituents | Antimicrobial |

| N-(phenyl(2-(pyridin-2-yl)-4-(trifluoromethyl)phenyl)methyl)benzenesulfonamide | Similar sulfonamide structure | Antiviral |

| 5-(Furan-2-yl)-pyridin-3-carboxylic acid | Furan ring, pyridine | Potential anti-cancer activity |

化学反应分析

Reaction Mechanisms

The compound undergoes several chemically significant transformations due to its functional groups:

Oxidation of the Furan Ring

The furan moiety is susceptible to oxidation, forming derivatives such as 2-furoic acid or epoxides depending on conditions. For example, treatment with potassium permanganate (KMnO₄) in acidic conditions can oxidize furan to maleic acid.

Reduction of the Pyridine Ring

The pyridine ring can be reduced to piperidine using hydrogenation (H₂/Pd-C) or chemical reductants like sodium borohydride (NaBH₄). This reaction generates a saturated nitrogen-containing ring, altering the compound’s electronic and steric properties.

Substitution on Aromatic Rings

The benzamide and pyridine rings may undergo nucleophilic aromatic substitution (NAS), particularly under activating conditions (e.g., electron-donating groups). Potential substituents include halides, nitro groups, or alkyl chains.

Functional Group Transformations

The amide group is central to the compound’s reactivity and biological activity. Key transformations include:

Hydrolysis

Amide hydrolysis under acidic or basic conditions yields the corresponding carboxylic acid (e.g., using HCl or NaOH). This reaction is reversible and influenced by temperature and catalysts.

Amidation

The amide group can participate in further amidation reactions, enabling the attachment of additional functional groups (e.g., replacing the benzamide with other amide derivatives) .

Stability and Solubility

The compound exhibits moderate stability under standard conditions but may degrade under extreme pH or temperature. Solubility data indicates preferential dissolution in organic solvents (e.g., DMSO, DMF).

| Property | Value |

|---|---|

| Molecular Weight | 290.35 g/mol |

| Solubility | Organic solvents |

| LogP | ~3.5 |

Chirality and Biological Activity

The presence of asymmetric centers (e.g., in the pyrrol-1-yl group) contributes to potential stereoselectivity in reactions and interactions with biological targets (e.g., enzymes, receptors).

Comparative Analysis of Key Reactions

The following table highlights the differences between oxidation and reduction pathways:

| Reaction Type | Target Functional Group | Products | Conditions |

|---|---|---|---|

| Oxidation | Furan ring | 2-Furoic acid, epoxides | KMnO₄, H⁺, heat |

| Reduction | Pyridine ring | Piperidine derivative | H₂/Pd-C, NaBH₄ |

属性

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-2-pyrrol-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c20-16(12-19-7-1-2-8-19)18-11-13-5-6-17-14(10-13)15-4-3-9-21-15/h1-10H,11-12H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRAWACRICBMGFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)CC(=O)NCC2=CC(=NC=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。